molecular formula C26H25Cl2NO2 B5252543 2-(2,4-dichlorophenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

2-(2,4-dichlorophenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B5252543
M. Wt: 454.4 g/mol
InChI Key: NPCMBLDHIRQNKU-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dichlorophenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a structurally complex ethanone derivative featuring a dihydroquinoline core substituted with 2,2,4-trimethyl and phenyl groups at position 2. The ethanone moiety is further functionalized with a 2,4-dichlorophenoxy group.

  • Hoesch reactions for aryloxyacetophenone formation, as seen in the preparation of 2-(2,4-dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone (85% yield via resorcinol and 2,4-dichlorophenoxyacetonitrile) .
  • Mannich-type alkylation or nucleophilic substitution to attach the dihydroquinoline moiety, similar to methods used for morpholinyl- or piperidinyl-substituted ethanones .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25Cl2NO2/c1-25(2)17-26(3,18-9-5-4-6-10-18)20-11-7-8-12-22(20)29(25)24(30)16-31-23-14-13-19(27)15-21(23)28/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCMBLDHIRQNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)COC3=C(C=C(C=C3)Cl)Cl)(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multiple steps:

    Formation of the dichlorophenoxy group: This can be achieved through the chlorination of phenol followed by etherification.

    Synthesis of the dihydroquinolinyl group: This involves the cyclization of an appropriate precursor, often under acidic or basic conditions.

    Coupling of the two groups: The final step involves the coupling of the dichlorophenoxy group with the dihydroquinolinyl group, typically through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a precursor for synthesizing more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have pharmacological properties that make it useful in developing new medications.

    Industry: The compound could be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with molecular targets in biological systems. This could include binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Substituents on Dihydroquinoline Key Features Reference
2-(4-Morpholinyl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolinyl)ethanone C₂₆H₃₄N₂O₂ 422.56 2,2,4,6-tetramethyl, 4-phenyl Morpholine enhances solubility; used in pharmacological studies
1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolinyl]-2-(4-methylpiperidinyl)ethanone C₂₆H₃₃ClN₂O 425.01 2,2,4-trimethyl, 4-(4-chlorophenyl) Piperidine moiety may improve CNS penetration; CAS 352660-15-2
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolinylmethanone C₂₈H₂₇NO₃ 425.53 3,6-dimethyl, 4-(3,4-dimethoxyphenyl) Furan ring introduces π-stacking potential; synthesized via Friedel-Crafts

Key Observations :

  • Chlorophenyl groups (as in ) increase molecular weight and halogen-bonding capacity compared to methoxy or methyl substituents .

Dichlorophenoxy-Substituted Ethanones

Table 2: Dichlorophenoxy Derivatives

Compound Name Molecular Formula Molecular Weight Synthesis Method Melting Point Reference
2-(2,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone C₁₄H₁₀Cl₂O₄ 313.14 Hoesch reaction (85% yield) 192°C
2-(2,4-Dichlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone C₁₄H₁₀Cl₂O₅ 329.14 Not specified (safety data available) N/A
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone C₁₄H₁₀Cl₂O₂ 293.13 Friedel-Crafts acylation N/A

Key Observations :

  • The trihydroxyphenyl variant exhibits higher polarity (due to three -OH groups) than the dihydroxyphenyl analogue , impacting solubility and bioavailability.
  • Friedel-Crafts acylation (e.g., ) is a viable alternative to Hoesch reactions for introducing dichlorophenoxy groups.

Heterocyclic Ethanones

Table 3: Heterocyclic Analogues

Compound Name Heterocycle Molecular Weight Key Feature Reference
2-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dihydroquinolinyl)ethanone 1,3,4-Oxadiazole 432.29 Sulfur bridge enhances metabolic stability
2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)ethanone Thienopyrimidine 537.03 Chlorophenyl-thienopyrimidine enhances kinase inhibition

Key Observations :

  • Sulfanyl linkages (e.g., ) improve resistance to oxidative degradation compared to ether or ester bonds.
  • Thienopyrimidine cores offer enhanced aromatic interactions in drug-receptor binding compared to simpler heterocycles.

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